molecular formula C10H12Br2O2 B6317950 (3,5-Dibromo-4-propoxyphenyl)methanol CAS No. 1692704-74-7

(3,5-Dibromo-4-propoxyphenyl)methanol

Cat. No.: B6317950
CAS No.: 1692704-74-7
M. Wt: 324.01 g/mol
InChI Key: JTPSSBUCXRVTGP-UHFFFAOYSA-N
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Description

(3,5-Dibromo-4-propoxyphenyl)methanol is a brominated aromatic alcohol characterized by a central phenyl ring substituted with two bromine atoms at the 3- and 5-positions, a propoxy group at the 4-position, and a hydroxymethyl (-CH₂OH) functional group. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, catalysis, or pharmaceutical intermediates.

Properties

IUPAC Name

(3,5-dibromo-4-propoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h4-5,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPSSBUCXRVTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)CO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-4-propoxyphenyl)methanol typically involves the bromination of 4-propoxyphenylmethanol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions of the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,5-Dibromo-4-propoxyphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.

Major Products:

    Oxidation: Formation of 3,5-dibromo-4-propoxybenzaldehyde or 3,5-dibromo-4-propoxybenzoic acid.

    Reduction: Formation of 3,5-dibromo-4-propoxyphenylmethane.

    Substitution: Formation of 3,5-dibromo-4-methoxyphenylmethanol or 3,5-dibromo-4-cyanophenylmethanol.

Scientific Research Applications

Chemistry: (3,5-Dibromo-4-propoxyphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also employed in the development of brominated derivatives with potential biological activity.

Medicine: The compound is investigated for its potential use in medicinal chemistry. Brominated phenols have shown promise in the development of new pharmaceuticals with antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of polymers and resins.

Mechanism of Action

The mechanism of action of (3,5-Dibromo-4-propoxyphenyl)methanol involves its interaction with specific molecular targets in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The propoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Research and Application Context

  • Structural Analysis: Programs like SHELX () are critical for determining crystal structures of such brominated aromatics.
  • Methanol in Fermentation: While discusses methanol concentration monitoring in fermentation, this is unrelated to the titular compound but highlights methanol’s role as a solvent or substrate in bioprocesses .

Biological Activity

(3,5-Dibromo-4-propoxyphenyl)methanol is a brominated phenolic compound that has garnered interest in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

  • Chemical Formula: C12H12Br2O2
  • CAS Number: 1692704-74-7
  • Molecular Weight: 331.04 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Modulation: The bromine atoms and the propoxy group enhance binding affinity to specific enzymes, potentially altering their catalytic activity.
  • Redox Reactions: The compound may participate in redox processes, influencing cellular oxidative states and signaling pathways.
  • Antimicrobial Activity: Preliminary studies suggest that it can inhibit the growth of certain pathogenic microorganisms, likely through disruption of cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an alternative therapeutic agent.

Bacterial StrainMIC (mg/mL)
Methicillin-resistant S. aureus0.22
Escherichia coli0.44
Bacillus subtilis0.50

Antioxidant Activity

The compound has also shown promising antioxidant activity. In vitro assays utilizing DPPH and FRAP methods indicated a capacity to scavenge free radicals, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

  • Study on Antimicrobial Effects:
    • A recent investigation evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a strong correlation between the compound's structure and its bioactivity, particularly in inhibiting MRSA growth .
  • Antioxidant Potential Assessment:
    • Another study focused on assessing the antioxidant properties of the compound using various assays. The findings revealed that while the compound exhibited moderate antioxidant activity, it could be further optimized for enhanced efficacy .

Comparative Analysis with Similar Compounds

This compound can be compared with other brominated phenolic compounds to highlight its unique properties:

CompoundStructure TypeNotable Activity
(3,5-Dibromo-4-hydroxyphenyl)methanolHydroxy groupAntioxidant
(3,5-Dibromo-4-methoxyphenyl)methanolMethoxy groupAntimicrobial
(3,5-Dibromo-4-butoxyphenyl)methanolButoxy groupAnticancer potential

The presence of the propoxy group in this compound differentiates it from its analogs by enhancing solubility and possibly influencing its biological interactions.

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